

Application Notes and Protocols for Capravirine Cross-Resistance Studies

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Compound of Interest

Compound Name: *Capravirine*

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Introduction

Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1][2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by binding to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA.[3] While **Capravirine** showed potent in vitro activity against wild-type HIV-1 and some NNRTI-resistant strains, its clinical development was discontinued after Phase IIb trials.[4][5] Nevertheless, understanding its cross-resistance profile remains valuable for the development of new NNRTIs and for informing salvage therapy strategies.

These application notes provide a detailed experimental setup for studying the cross-resistance of **Capravirine** with other NNRTIs.

Data Presentation

Table 1: In Vitro Activity of Capravirine against NNRTI-Resistant HIV-1 Mutants

This table summarizes the in vitro susceptibility of various HIV-1 strains with common NNRTI resistance-associated mutations to **Capravirine**. The data is presented as the half-maximal effective concentration (EC50) and the fold change in resistance compared to wild-type (WT) HIV-1.

| HIV-1 RT Mutation(s) | Capravirine EC50 (nM) | Fold Change in Resistance | Reference(s) |
|----------------------------|-----------------------|---------------------------|--------------|
| Wild-Type | 0.7 - 10.3 | 1.0 | [6] |
| K103N | 0.3 | <1 | [6] |
| Y181C | 4.2 | <5 | [6] |
| L100I | Maintained Activity | - | [6] |
| V106A | Maintained Activity | - | [6] |
| V106A + Y181C | - | ~5 | [7] |
| V106A + F227L | - | >100 | [7] |
| V106A + L100I | - | >100 | [7] |
| General (Single Mutations) | - | Up to 22 | [6] |

Note: "Maintained Activity" indicates that the referenced study reported continued potency without providing specific fold-change values. Data is compiled from multiple sources and experimental conditions may vary.

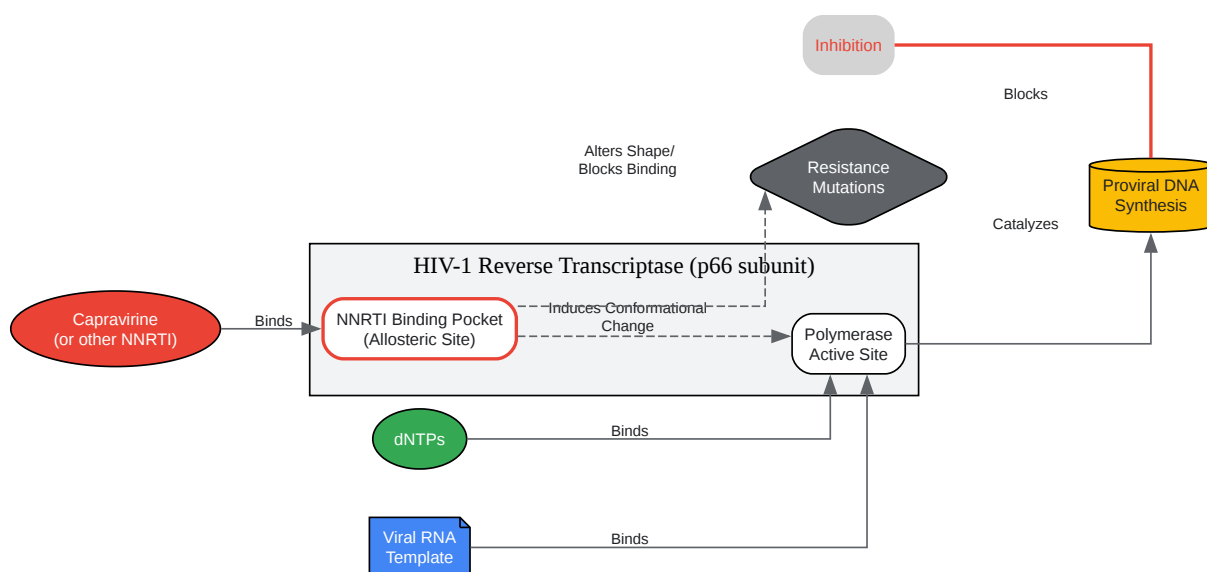
Table 2: Cross-Resistance Profile of Capravirine-Selected HIV-1 Mutants

This table outlines the susceptibility of HIV-1 variants with mutations selected through in vitro passage with **Capravirine** to other NNRTIs. This is crucial for predicting the efficacy of other drugs in patients failing a **Capravirine**-containing regimen.

| Capravirine-Selected Mutations | Nevirapine (NVP) Fold Change | Efavirenz (EFV) Fold Change | Etravirine (ETR) Fold Change | Rilpivirine (RPV) Fold Change |
|--------------------------------|------------------------------|-----------------------------|------------------------------|-------------------------------|
| L100I + Y181C | >50 | ~5-10 | ~5-10 | ~10 |
| Y181C + G190E | >50 | >20 | - | - |
| V106A + F227C | - | - | - | - |
| L234I | - | - | - | - |
| K101E + V179D | Low-level | Low-level | - | - |

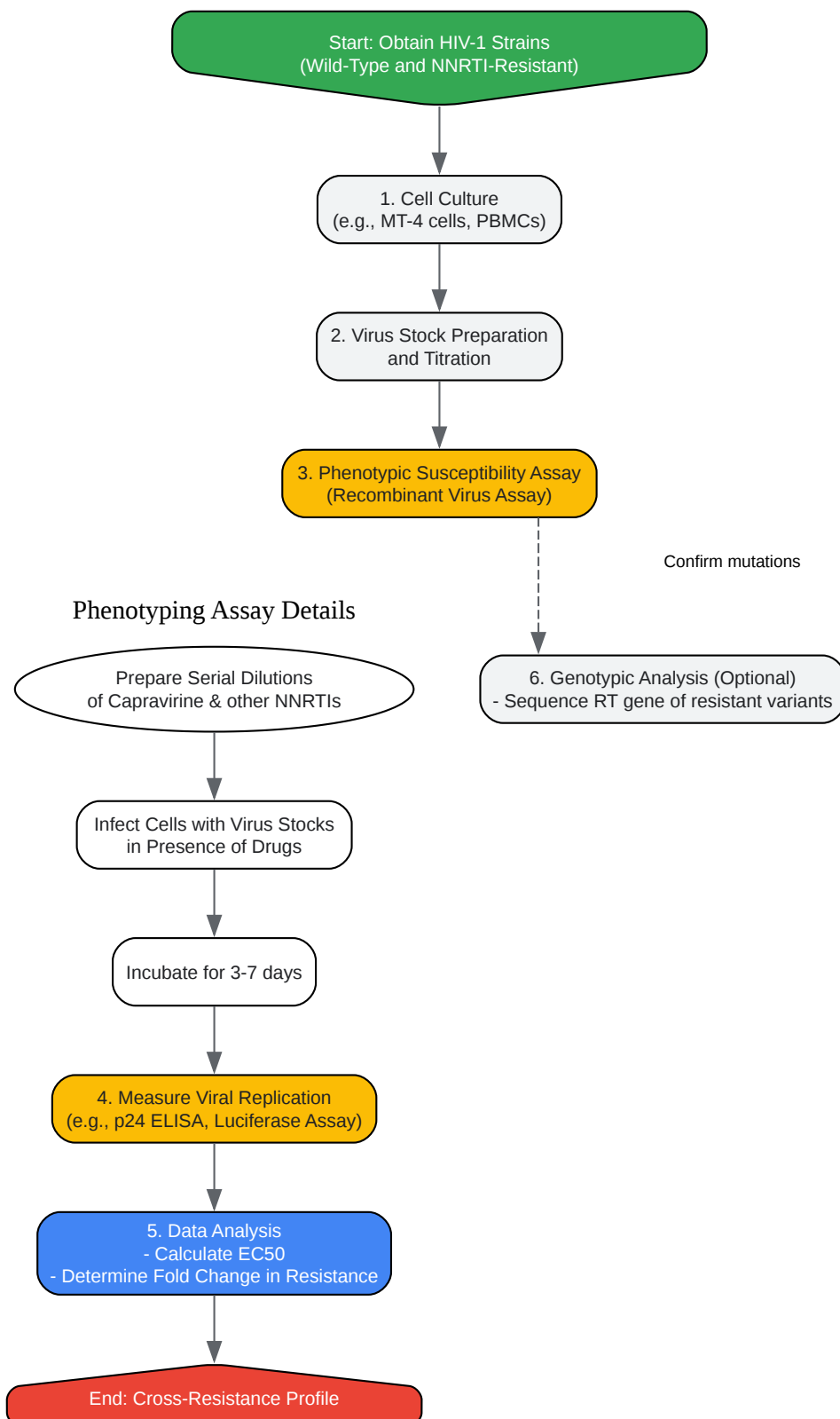
Note: This table is populated with representative data based on known effects of individual and combined mutations. Comprehensive cross-resistance data for **Capravirine**-selected mutants is limited. Fold change is relative to wild-type virus.

Mandatory Visualization



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Caption: Mechanism of NNRTI action and resistance.



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References

- 1. The Emerging Profile of Cross-Resistance among the Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. In Vitro Cross-Resistance Profile for a Next-Generation NNRT I: IDX899 [natap.org]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
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